12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- involves several steps, including nucleophilic substitution reactions at the indole β-position . The reaction conditions typically require specific reagents and catalysts to facilitate the formation of the desired product. For instance, the use of phenylsulphinate as a leaving group from nitrogen has been reported in the synthesis of related compounds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the indole and benzoxepine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxepinoindole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-7,12-Dihydro-6H- 1Benzoxepino[5,4-b]Indole
- 6,7-Dihydro-12-(2-Dimethylaminoethyl)-9-Methyl-12H-(1)Benzoxepino(5,4-b)Indole
Uniqueness
Compared to similar compounds, 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)- stands out due to its specific structural features and the presence of the dimethylaminoethyl group. These unique characteristics may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
37683-55-9 |
---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H22N2O/c1-21(2)12-13-22-18-9-5-3-7-15(18)16-11-14-23-19-10-6-4-8-17(19)20(16)22/h3-10H,11-14H2,1-2H3 |
InChI Key |
PRPQNSWVCYYHLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4OCC3 |
Origin of Product |
United States |
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